molecular formula C15H9NS B11876767 Thiochromeno[4,3-b]indole CAS No. 239-12-3

Thiochromeno[4,3-b]indole

Cat. No.: B11876767
CAS No.: 239-12-3
M. Wt: 235.31 g/mol
InChI Key: LVRMUSVWQJOVKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiochromeno[4,3-b]indole is a heterocyclic compound that combines the structural features of thiochromene and indole. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Chemical Reactions Analysis

Types of Reactions

Thiochromeno[4,3-b]indole undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the substituents present on the this compound scaffold.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

    Substitution: Halogenated reagents for electrophilic substitution and nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or thiols.

Scientific Research Applications

Thiochromeno[4,3-b]indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thiochromeno[4,3-b]indole involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiochromeno[4,3-b]indole is unique due to its combined structural features of thiochromene and indole, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new drugs and materials.

Properties

CAS No.

239-12-3

Molecular Formula

C15H9NS

Molecular Weight

235.31 g/mol

IUPAC Name

thiochromeno[4,3-b]indole

InChI

InChI=1S/C15H9NS/c1-3-7-13-10(5-1)12-9-17-14-8-4-2-6-11(14)15(12)16-13/h1-9H

InChI Key

LVRMUSVWQJOVKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CSC4=CC=CC=C4C3=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.